molecular formula C16H19NO3S B2821408 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 2415564-55-3

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B2821408
CAS RN: 2415564-55-3
M. Wt: 305.39
InChI Key: QYBIYKQIYFEZNP-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It has been used for scientific research purposes to study the effects of cannabinoids on the human body.

Mechanism of Action

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide works by binding to the CB1 and CB2 receptors in the brain and body, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the receptors, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation associated with the use of cannabinoids.
Biochemical and Physiological Effects:
5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anxiolytic effects. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has also been found to have effects on the cardiovascular system, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also limitations to the use of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments. It has been found to be highly potent, which can make it difficult to control the dosage and ensure the safety of the subjects.

Future Directions

There are several future directions for the study of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of new synthetic cannabinoids that have fewer side effects and are safer for use in humans. Another area of research is the study of the long-term effects of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide on the human body, including its effects on the brain and other organs. Additionally, there is a need for more research on the optimal dosage and administration of 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide in order to ensure its safety and efficacy in lab experiments.

Synthesis Methods

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide is synthesized through a multistep process that involves the reaction of 5-methoxy-2,4-dimethylindole-3-carboxylic acid with 2-methylphenylmagnesium bromide, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained after purification through chromatography.

Scientific Research Applications

5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been used for scientific research purposes to study the effects of cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 5-Methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.

properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-7-5-6-8-14(11)17-21(18,19)16-10-15(20-4)12(2)9-13(16)3/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBIYKQIYFEZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,4-dimethyl-N-(2-methylphenyl)benzene-1-sulfonamide

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